4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethoxyphenyl)pyrrolidin-2-one
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Overview
Description
This compound belongs to the class of pyrazoline derivatives. Pyrazolines are heterocyclic chemical compounds with a nitrogen-based hetero-aromatic ring structure. They have drawn attention due to their confirmed biological and pharmacological activities. These include antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor properties .
Preparation Methods
The synthetic route for this compound involves the following steps:
Synthesis of 4-bromophenyl-1,2,4-oxadiazole: This intermediate is prepared by reacting 4-bromobenzohydrazide with ethyl chloroformate in the presence of a base.
Condensation with 3,4-dimethoxybenzaldehyde: The 4-bromophenyl-1,2,4-oxadiazole is then reacted with 3,4-dimethoxybenzaldehyde to form the desired compound.
Industrial production methods may involve modifications of these synthetic steps to optimize yield and scalability.
Chemical Reactions Analysis
The compound can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions include:
Oxidation: Oxidizing agents like potassium permanganate (KMnO~4~) or chromic acid (H~2~CrO~4~) can oxidize the compound.
Reduction: Reducing agents like sodium borohydride (NaBH~4~) can reduce the compound.
Substitution: The compound can undergo nucleophilic substitution reactions.
Major products formed from these reactions depend on the specific reaction conditions.
Scientific Research Applications
Chemistry: It serves as a versatile building block for the synthesis of other compounds.
Biology: Researchers investigate its effects on cellular components, including oxidative stress markers.
Medicine: Its pharmacological activities make it a candidate for drug development.
Industry: It may find use in materials science or as a precursor for other chemicals.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds at the moment, further literature review could highlight its uniqueness compared to related molecules.
Remember that this compound’s properties and applications are an active area of research, and ongoing studies may reveal additional insights
Properties
Molecular Formula |
C20H18BrN3O4 |
---|---|
Molecular Weight |
444.3 g/mol |
IUPAC Name |
4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethoxyphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C20H18BrN3O4/c1-26-16-8-7-15(10-17(16)27-2)24-11-13(9-18(24)25)20-22-19(23-28-20)12-3-5-14(21)6-4-12/h3-8,10,13H,9,11H2,1-2H3 |
InChI Key |
NWCHCVYSEMPOBM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Br)OC |
Origin of Product |
United States |
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